molecular formula C11H14O2 B1607008 1-(4-Ethoxyphenyl)propan-1-one CAS No. 35031-72-2

1-(4-Ethoxyphenyl)propan-1-one

Cat. No.: B1607008
CAS No.: 35031-72-2
M. Wt: 178.23 g/mol
InChI Key: XZJXCESWBMDSBO-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H14O2. It is a ketone derivative characterized by the presence of an ethoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction parameters and improve yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Ethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with analgesic and anti-inflammatory effects.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For instance, its potential anti-inflammatory activity could involve the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Hydroxyphenyl)propan-1-one: Contains a hydroxy group on the phenyl ring.

    1-(4-Methylphenyl)propan-1-one: Features a methyl group on the phenyl ring.

Uniqueness: 1-(4-Ethoxyphenyl)propan-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its biological activity compared to its analogs .

Properties

IUPAC Name

1-(4-ethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJXCESWBMDSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325040
Record name 1-(4-ethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35031-72-2
Record name 1-(4-Ethoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35031-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 408322
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035031722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35031-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-ethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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